molecular formula C49H64O2 B1221527 Cholesteryl-6-pyrenylhexanoate CAS No. 96886-70-3

Cholesteryl-6-pyrenylhexanoate

Cat. No. B1221527
CAS RN: 96886-70-3
M. Wt: 685 g/mol
InChI Key: YRAVQIYIXJZCDI-UCVGMQCJSA-N
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Description

Cholesteryl-6-pyrenylhexanoate is a compound of interest in fluorescence studies and liquid crystal research due to its unique structural and chemical properties. It is synthesized and investigated for its potential in creating self-organizing systems, understanding molecular interactions, and developing materials with specific optical and structural characteristics.

Synthesis Analysis

The synthesis of cholesteryl-6-pyrenylhexanoate involves the copolymerization of cholesteryl 6-(methacryloyloxy)hexanoate with pyrene-labeled monomers. These processes utilize free radical polymerization techniques to create copolymers with specific fluorescent properties and liquid-crystalline behaviors (Yusa, Morishima, Kamachi, 1999; 2001).

Molecular Structure Analysis

The molecular structure of cholesteryl-6-pyrenylhexanoate and its derivatives has been characterized through various analytical techniques, including X-ray diffraction and NMR spectroscopy. These studies reveal detailed information on the compound's arrangement, hydrogen bonding, and the impact of molecular modifications on its liquid crystalline phases (Sridhar et al., 2001).

Chemical Reactions and Properties

Cholesteryl-6-pyrenylhexanoate participates in specific chemical reactions that highlight its reactivity and functional versatility. For example, its behavior as a substrate for enzymes like pancreatic cholesterylester hydrolase has been studied, providing insights into its biochemical interactions and potential applications in bioassays (Joutti et al., 1985).

Physical Properties Analysis

The physical properties of cholesteryl-6-pyrenylhexanoate, such as its phase behavior, crystalline structure, and thermal transitions, have been extensively studied. These properties are influenced by the molecular architecture of the compound and its interactions within organized systems, such as liquid crystals and polymeric materials (Gupta et al., 2005; Park et al., 1981).

Chemical Properties Analysis

The chemical properties of cholesteryl-6-pyrenylhexanoate, including its reactivity, stability, and interaction with other molecules, are crucial for its applications in materials science and chemistry. Studies on its fluorescence characteristics, aggregation behavior, and interaction with substrates like cyclodextrin shed light on its potential for creating novel materials with specific functionalities (Akiyoshi et al., 2000; Tong et al., 2007).

Scientific Research Applications

Fluorescence Assays

Cholesteryl-6-pyrenylhexanoate (ChPH) has been utilized as a fluorescent substrate in assays, particularly for enzymes like pancreatic cholesterylester hydrolase. This application leverages the fluorescence emission properties of ChPH, making it valuable in biochemical research for enzyme activity studies (Joutti et al., 1985).

Polymer Film Studies

In materials science, ChPH has been used to study the properties of polymer films. For instance, copolymers of cholesteryl 6-methacryloyloxy hexanoate and pyrene-labeled cholesterol have been prepared to investigate their liquid-crystalline phase behavior, demonstrating ChPH's utility in polymer research (Yusa et al., 2001).

Liquid Crystal Research

Research on liquid crystals has also employed ChPH. Studies have explored its role in the formation of chiral smectic A phases and analyzed its crystal structure, contributing significantly to the understanding of liquid crystalline materials (Lokanath et al., 2001).

Investigation of Self-Organization in Solutions

ChPH has been a subject of study in the investigation of self-organization and behavior of cholesterol-bearing polymethacrylate in solutions like n-hexane. These studies help in understanding the molecular interactions and assembly of complex molecules in various solvents (Yusa et al., 1999).

Future Directions

While specific future directions for research on Cholesteryl-6-pyrenylhexanoate are not mentioned in the literature, cholesterol and its derivatives continue to be an area of active research. This includes the study of cholesterol’s role in various diseases, its interaction with proteins, and its potential as a target for drug development .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42?,43+,44+,48+,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAVQIYIXJZCDI-UCVGMQCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914263
Record name Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl-6-pyrenylhexanoate

CAS RN

96886-70-3
Record name Cholesteryl-6-pyrenylhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096886703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Joutti, L Kotama, JA Virtanen… - Chemistry and physics of …, 1985 - Elsevier
… We now describe a rapid and sensitive fluorometric assay for CEH using a novel fluorescent cholesterylester analogue, cholesteryl 6-pyrenylhexanoate (ChPH). Fluorescent substrates …
Number of citations: 6 www.sciencedirect.com

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